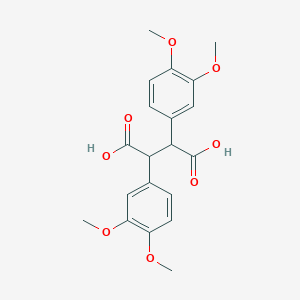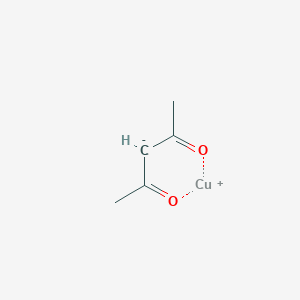
Copper(I)acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5H7O2). It is a copper complex where the copper ion is in the +1 oxidation state, coordinated with acetylacetonate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of copper(I) chloride in an appropriate solvent such as ethanol.
- Addition of acetylacetone to the solution.
- Introduction of a base, such as sodium hydroxide, to facilitate the formation of the copper(I) acetylacetonate complex.
- The reaction mixture is then stirred and heated to promote the reaction, followed by cooling to precipitate the product.
Industrial Production Methods: Industrial production methods for copper(I) acetylacetonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(I) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) acetylacetonate in the presence of oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products:
Oxidation: Copper(II) acetylacetonate.
Reduction: Metallic copper.
Substitution: Copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(I) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the production of advanced materials, including thin films and nanoparticles, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which copper(I) acetylacetonate exerts its effects involves the coordination of the copper ion with the acetylacetonate ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Copper(II) acetylacetonate: A similar compound where the copper ion is in the +2 oxidation state.
Nickel(II) acetylacetonate: A nickel complex with similar coordination properties.
Cobalt(II) acetylacetonate: A cobalt complex with similar coordination properties.
Uniqueness: Copper(I) acetylacetonate is unique due to its +1 oxidation state, which imparts different reactivity and stability compared to its +2 counterpart. This makes it particularly useful in specific catalytic and synthetic applications where the +1 oxidation state is advantageous.
Eigenschaften
Molekularformel |
C5H7CuO2 |
|---|---|
Molekulargewicht |
162.65 g/mol |
IUPAC-Name |
copper(1+);pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
KKBQOLVWHMQICV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


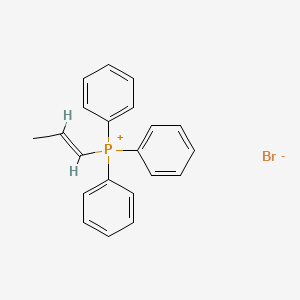
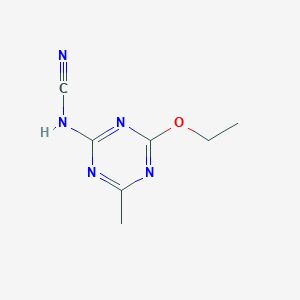

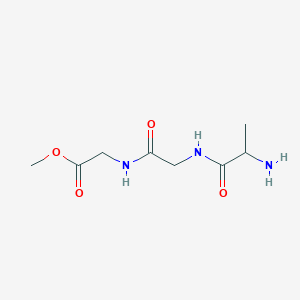


![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)


![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)


